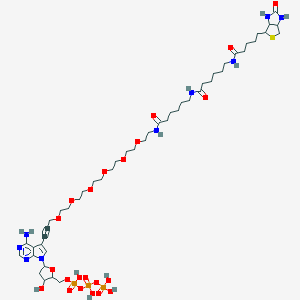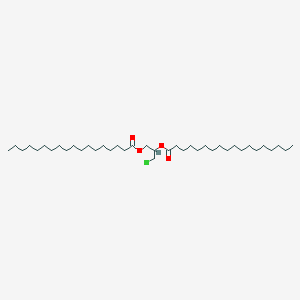
3,4-Didehydroretinoic acid
Overview
Description
3,4-Didehydroretinoic acid is a derivative of retinoic acid, which is a metabolite of vitamin A. This compound is known for its role in various biological processes, including cell differentiation and proliferation. It is structurally similar to retinoic acid but contains a double bond between the third and fourth carbon atoms in the cyclohexene ring, which gives it unique properties.
Mechanism of Action
Target of Action
3,4-Didehydroretinoic acid, like retinoic acid, is a metabolite of retinol . It acts as a morphogen in chick-embryo limb buds and certain cells of the central nervous system . It activates both Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs) .
Mode of Action
this compound interacts with its targets, RARs and RXRs, to induce changes in the cells . It is formed metabolically from retinol and is responsible for the functioning of vitamin A in tissue differentiation .
Biochemical Pathways
The compound is generated in situ from retinol through a 3,4-didehydroretinol intermediate . It affects the pathways related to tissue differentiation and development .
Pharmacokinetics
It is known that it is formed metabolically from retinol . More research is needed to fully understand its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The action of this compound results in tissue differentiation and development . It plays a crucial role as a morphogen in chick-embryo limb buds and certain cells of the central nervous system .
Action Environment
The action of this compound can be influenced by environmental factors such as UV radiation. For instance, both UVA and UVB promote dehydroretinol biosynthesis in keratinocytes . Dehydroretinol sufficiency reduces UVA/B driven apoptosis more effectively than retinol sufficiency .
Biochemical Analysis
Cellular Effects
3,4-Didehydroretinoic acid has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to represent a morphogen in chick-embryo limb buds
Molecular Mechanism
It is known to be formed metabolically from retinol
Dosage Effects in Animal Models
In a study, α-Retinol and 3,4-didehydroretinol were found to support growth in rats when fed at equimolar amounts
Metabolic Pathways
This compound is involved in the metabolic pathways of retinol
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Didehydroretinoic acid can be synthesized from retinol through a series of oxidation and isomerization reactions. The process typically involves the use of strong oxidizing agents and specific reaction conditions to ensure the formation of the desired double bond. One common method involves the oxidation of retinol to retinal, followed by further oxidation to retinoic acid, and finally isomerization to this compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using controlled environments to maximize yield and purity. The use of high-performance liquid chromatography (HPLC) is often employed to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: 3,4-Didehydroretinoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different derivatives.
Reduction: The double bonds in the compound can be reduced under specific conditions.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters and amides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alcohols, amines, and acid chlorides.
Major Products:
Oxidation Products: Various oxidized derivatives.
Reduction Products: Reduced forms of the compound.
Substitution Products: Esters, amides, and other derivatives.
Scientific Research Applications
3,4-Didehydroretinoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in cell differentiation and proliferation, particularly in keratinocytes.
Medicine: Investigated for its potential therapeutic effects in skin diseases and certain types of cancer.
Industry: Utilized in the production of cosmetics and pharmaceuticals due to its retinoid activity.
Comparison with Similar Compounds
Retinoic Acid: The parent compound, known for its role in vision, immune function, and cellular differentiation.
9-cis-Retinoic Acid: Another derivative with distinct binding affinities and biological activities.
3,4-Didehydroretinol: The alcohol form of 3,4-didehydroretinoic acid, involved in similar biological processes.
Uniqueness: this compound is unique due to its specific double bond configuration, which imparts distinct biological activities compared to other retinoids. Its ability to modulate gene expression through RARs makes it a valuable compound in both research and therapeutic applications .
Properties
IUPAC Name |
(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)nona-2,4,6,8-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6-12,14H,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8+,16-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYESMXTWOAQFET-YCNIQYBTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC=C1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CC=C1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101310910 | |
| Record name | 3,4-Didehydroretinoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101310910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4159-20-0 | |
| Record name | 3,4-Didehydroretinoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4159-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Didehydroretinoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004159200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Didehydroretinoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101310910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















